molecular formula C20H33BO2 B1457033 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1071924-13-4

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1457033
CAS No.: 1071924-13-4
M. Wt: 316.3 g/mol
InChI Key: QJIKOKWYQGKXRJ-UHFFFAOYSA-N
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Description

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a 3,5-di-tert-butylphenyl group. The presence of the bulky tert-butyl groups provides steric protection, making the compound stable and useful in various chemical reactions.

Biochemical Analysis

Biochemical Properties

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. One notable interaction is with the enzyme phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to trans-cinnamic acid. The boronic ester group of this compound forms a reversible covalent bond with the active site of the enzyme, enhancing its catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it modulates the activity of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as nucleophilic amino acids in proteins, forming stable complexes. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can diminish over time, particularly in in vitro settings where degradation products may accumulate . In vivo studies have also indicated that prolonged exposure to this compound can lead to adaptive cellular responses, altering its initial impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and promote beneficial cellular responses. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, leading to tissue damage and impaired organ function . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the boron cycle, where the compound participates in the transfer of boron atoms to organic molecules. This process is facilitated by enzymes such as boron transporter proteins, which help in the uptake and distribution of boron within cells . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. For instance, boron transporter proteins play a crucial role in the uptake of the compound into cells, while binding proteins help in its intracellular distribution . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The precise localization of this compound within cells is essential for understanding its biochemical effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-di-tert-butylphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the boronic acid reacts with a halogenated dioxaborolane in the presence of a palladium catalyst and a base .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and substituted phenyl derivatives .

Scientific Research Applications

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The steric hindrance provided by the tert-butyl groups ensures selectivity and stability in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butylphenylboronic acid
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • Hexa(3,5-di-tert-butylphenyl)ethane

Uniqueness

Compared to similar compounds, 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of steric protection and reactivity. The presence of both the dioxaborolane ring and the bulky tert-butyl groups provides a balance between stability and reactivity, making it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

2-(3,5-ditert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)21-22-19(7,8)20(9,10)23-21/h11-13H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIKOKWYQGKXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071924-13-4
Record name 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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